molecular formula C10H10N2O2S B14174195 2-(Benzo[d]oxazol-2-ylthio)propanamide CAS No. 66206-64-2

2-(Benzo[d]oxazol-2-ylthio)propanamide

Katalognummer: B14174195
CAS-Nummer: 66206-64-2
Molekulargewicht: 222.27 g/mol
InChI-Schlüssel: ZVMAFKZEQDKSBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d]oxazol-2-ylthio)propanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)propanamide typically involves the reaction of benzo[d]oxazole-2-thiol with a suitable propanamide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Benzo[d]oxazol-2-ylthio)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: A parent compound with similar structural features.

    Benzothiazole: Another heterocyclic compound with sulfur and nitrogen atoms.

    Benzimidazole: Contains nitrogen atoms in the ring structure.

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)propanamide is unique due to the presence of both benzoxazole and thioamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

66206-64-2

Molekularformel

C10H10N2O2S

Molekulargewicht

222.27 g/mol

IUPAC-Name

2-(1,3-benzoxazol-2-ylsulfanyl)propanamide

InChI

InChI=1S/C10H10N2O2S/c1-6(9(11)13)15-10-12-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H2,11,13)

InChI-Schlüssel

ZVMAFKZEQDKSBP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N)SC1=NC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.